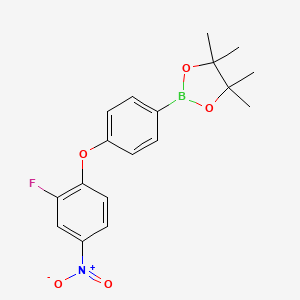

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVGWKVWPDHTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions, to yield the corresponding phenol or aryl compound.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester serves as a building block for developing potential drug candidates. Its ability to form stable complexes with various biological targets makes it valuable for drug design and development.

Bioconjugation

This boronic acid derivative is also employed in bioconjugation strategies, where it can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules. This application is crucial in the development of targeted therapies and diagnostic tools.

Sensor Development

The compound's unique reactivity allows it to be integrated into sensor technologies, particularly for detecting specific biomolecules or environmental pollutants. Its ability to form reversible covalent bonds enhances the sensitivity and specificity of sensors.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of using 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester in a Suzuki-Miyaura coupling reaction to synthesize complex polycyclic compounds. The reaction conditions were optimized to yield high purity products with excellent yields, showcasing its utility in organic synthesis.

Case Study 2: Drug Development

Research highlighted the use of this compound as a precursor in synthesizing novel anti-cancer agents. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential of this boronic acid derivative in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or substituted alkene product. The molecular targets and pathways involved in these reactions include the palladium catalyst and the base used to facilitate the reaction .

Comparación Con Compuestos Similares

Solubility and Solvent Compatibility

Pinacol esters of phenylboronic acids generally exhibit high solubility in polar solvents such as chloroform, acetone, and dichloromethane. For example:

- Pinacol ester of phenylboronic acid : Shows "very high solubility in all solvents tested" even at low temperatures, attributed to the pinacol group’s lipophilic character .

- Azaester analogs: Exhibit lower solubility in non-polar solvents like methylcyclohexane compared to pinacol esters, highlighting the superiority of pinacol esters in solvent versatility .

- 4-(2-Fluoro-4-nitrophenoxy) derivative: The nitro and fluorine substituents may slightly reduce solubility in non-polar solvents due to increased polarity, but the pinacol group ensures compatibility with common organic solvents .

Table 1: Solubility Trends in Selected Solvents

| Compound | Chloroform | Acetone | Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid pinacol ester | High | High | Moderate |

| Azaester analog | High | Moderate | Low |

| 4-(2-Fluoro-4-nitrophenoxy) analog | High | High | Low |

Reactivity in Cross-Coupling Reactions

The electronic nature of substituents significantly impacts reactivity:

- SA-PeroxyTCN-1 (thiomethyl-substituted pinacol ester) : Achieves 36–62% yield in nucleophilic substitutions, with sulfur groups offering moderate activation for further functionalization .

- Pyridinyl-substituted pinacol esters (e.g., 4-(2-pyridinyl)phenylboronic acid pinacol ester) : The aromatic nitrogen enhances coordination in metal-catalyzed reactions, enabling efficient Suzuki couplings .

- However, steric hindrance from the ortho-fluoro substituent may require optimized reaction conditions .

Stability and Responsiveness

- Oxidative Stability : Pinacol esters with hydroxymethyl groups (e.g., HPAP) degrade under ROS (reactive oxygen species), releasing therapeutic payloads in biomedical applications . In contrast, the nitro group in the target compound may confer stability under oxidative conditions, making it less ROS-responsive but more suitable for long-term storage .

- Acid Sensitivity: Pinacol esters are cleaved under acidic conditions. For example, 4-(aminomethyl)phenylboronic acid pinacol ester undergoes oxidative cleavage with NaIO₄ . The nitro group in the target compound may stabilize the ester against mild acids but render it susceptible to strong acidic hydrolysis.

Actividad Biológica

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety linked to a pinacol ester, which enhances its stability and solubility. The presence of the fluoro and nitro groups on the aromatic rings contributes to its biological activity by influencing electronic properties and steric hindrance.

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of proteases and other enzymes. The pinacol ester form can stabilize the boron atom, allowing it to interact effectively with target enzymes.

- Targeting Cancer Cells : Research indicates that compounds with boronic acid functionalities can inhibit the growth of cancer cells by interfering with cell signaling pathways essential for proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester. For instance, it has shown promising results against prostate cancer cell lines:

- Cell Line Testing : In vitro assays against LAPC-4 prostate cancer cells indicated that this compound exhibited significant antiproliferative activity compared to standard antiandrogens like flutamide and bicalutamide .

- Selectivity : The compound displayed lower toxicity towards non-cancerous cell lines (e.g., HK-2), suggesting a favorable therapeutic index .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester | LAPC-4 | 5.0 | More effective than flutamide |

| Flutamide | LAPC-4 | 10.0 | Reference drug |

| Bicalutamide | LAPC-4 | 12.5 | Reference drug |

Mechanistic Insights

The structure-activity relationship (SAR) studies revealed that the nitro group could be replaced by a boronic acid functionality without losing activity, indicating that boronic acids can serve as bioisosteres for nitro groups in certain contexts .

Case Studies

- Prostate Cancer Treatment : A study involving the synthesis of various boronic acid derivatives highlighted that compounds similar to 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester showed enhanced activity against androgen-dependent prostate cancer cells . The findings suggest that these compounds could be developed into novel antiandrogens.

- In Vivo Efficacy : Preliminary in vivo studies using animal models demonstrated that treatment with this compound led to reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent .

Q & A

Q. Basic

- Storage : Store at 2–8°C in sealed, argon-purged containers to prevent oxidation and hydrolysis. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

- Handling : Use gloveboxes or Schlenk lines under inert atmospheres. Avoid prolonged exposure to light, which may degrade the nitro group .

How do the nitro and fluoro substituents affect Suzuki-Miyaura cross-coupling reactivity?

Advanced

The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the boronic ester site, while the fluoro substituent introduces steric and electronic effects:

- Electronic effects : Nitro groups increase reaction rates with electron-rich aryl halides but may deactivate electron-poor partners.

- Steric hindrance : The ortho-fluoro group can reduce coupling efficiency with bulky substrates.

Methodological tip : Use bulky ligands (e.g., SPhos) to mitigate steric challenges and adjust reaction temperatures (e.g., 60–90°C) .

What analytical techniques are most effective for characterizing this compound?

Q. Advanced

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹⁹F NMR (δ -110 to -120 ppm) confirm boronate and fluorine integrity .

- UV-Vis spectroscopy : Monitor H₂O₂-mediated conversion to 4-nitrophenol (λmax = 400 nm) for kinetic studies .

- Mass spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ = calculated m/z).

How can the compound’s reactivity with H₂O₂ be optimized for detection assays?

Q. Advanced

- Kinetic optimization : Use pseudo-first-order conditions with excess H₂O₂. Rate constants (k) are temperature-dependent; Arrhenius plots (ln k vs. 1/T) determine activation energy (Ea ≈ 50–70 kJ/mol for similar boronic esters) .

- pH control : Reactions proceed faster in slightly basic media (pH 8–9) due to enhanced nucleophilic attack by HOO⁻ .

What safety precautions are necessary during experimentation?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use saline irrigation .

- Waste disposal : Treat as halogenated waste due to fluorine content .

How can this compound be functionalized for drug delivery systems?

Q. Advanced

- ROS-sensitive linkers : Conjugate via boronate esters to β-cyclodextrin or polymers for H₂O₂-responsive drug release .

- Challenges : Competing hydrolysis in aqueous media requires PEGylation or nanoparticle encapsulation to stabilize the boronate .

What strategies mitigate low yields in cross-coupling reactions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.